![molecular formula C16H17ClN4 B5910582 4-(4-chlorophenyl)-N-(2-pyridinylmethylene)-1-piperazinamine](/img/structure/B5910582.png)
4-(4-chlorophenyl)-N-(2-pyridinylmethylene)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorophenyl)-N-(2-pyridinylmethylene)-1-piperazinamine, commonly known as CP-122,721, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in treating various neurological disorders, including anxiety, depression, and schizophrenia. In
Wirkmechanismus
The exact mechanism of action of CP-122,721 is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT2C receptor, a subtype of serotonin receptor that is involved in the regulation of mood, anxiety, and appetite. By blocking the activity of this receptor, CP-122,721 may increase the levels of serotonin and dopamine in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
CP-122,721 has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in the regulation of mood, anxiety, and appetite. Furthermore, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. These effects may contribute to the anxiolytic, antidepressant, and cognitive-enhancing effects of CP-122,721.
Vorteile Und Einschränkungen Für Laborexperimente
CP-122,721 has several advantages for lab experiments. It has a high affinity for the 5-HT2C receptor and is highly selective, which makes it a useful tool for studying the role of this receptor in various neurological disorders. Furthermore, it has been shown to have a favorable safety profile and does not produce sedation or motor impairment, which makes it a useful tool for studying the effects of serotonin and dopamine on behavior and cognition.
However, CP-122,721 also has some limitations for lab experiments. It has a relatively short half-life and is rapidly metabolized in the body, which makes it difficult to maintain stable levels of the compound in the brain. Furthermore, it has poor solubility in water, which makes it difficult to administer in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for the study of CP-122,721. One direction is to further elucidate the mechanism of action of the compound and its effects on various neurotransmitter systems in the brain. Another direction is to study the effects of CP-122,721 in human subjects and to determine its potential as a therapeutic agent for various neurological disorders. Furthermore, future studies could investigate the potential of CP-122,721 as a tool for studying the role of the 5-HT2C receptor in various neurological disorders. Finally, future studies could investigate the potential of CP-122,721 as a scaffold for the development of novel therapeutic agents with improved pharmacological properties.
Synthesemethoden
The synthesis of CP-122,721 involves the reaction of 4-chlorobenzaldehyde with 2-pyridinecarboxaldehyde in the presence of piperazine. The resulting product is then purified using column chromatography to obtain pure CP-122,721. The purity of the compound can be confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
CP-122,721 has been extensively studied for its potential use in treating various neurological disorders, including anxiety, depression, and schizophrenia. In animal models, CP-122,721 has been shown to produce anxiolytic and antidepressant effects without causing sedation or motor impairment. Furthermore, it has been shown to improve cognitive function and reduce psychotic symptoms in animal models of schizophrenia.
Eigenschaften
IUPAC Name |
(Z)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-pyridin-2-ylmethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4/c17-14-4-6-16(7-5-14)20-9-11-21(12-10-20)19-13-15-3-1-2-8-18-15/h1-8,13H,9-12H2/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEILQAYUBZKHKX-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C\C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-[4-(4-Chlorophenyl)piperazin-1-YL]-1-(pyridin-2-YL)methanimine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.